2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate
Overview
Description
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and a dione moiety within a benz[f]indene framework. Its hydrate form indicates the presence of water molecules associated with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate can be achieved through various synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically employs a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to minimize environmental impact and enhance efficiency. This includes the use of less hazardous reagents and solvents, as well as optimizing reaction conditions to increase yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dione moiety to corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions vary widely based on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of various substituted derivatives.
Scientific Research Applications
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and dione groups play crucial roles in its reactivity and binding properties. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
1H-Benz[f]indene, 2,3-dihydro-: This compound shares a similar indene framework but lacks the hydroxyl and dione functionalities.
1H-Benz[e]indene: Another related compound with a similar core structure but different functional groups.
1,3-Bis(dicyanomethylene)indane: This compound has a similar indene core but with dicyanomethylene groups instead of hydroxyl and dione groups.
Uniqueness
2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate is unique due to its specific combination of hydroxyl and dione groups within the benz[f]indene framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,2-dihydroxycyclopenta[b]naphthalene-1,3-dione;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4.H2O/c14-11-9-5-7-3-1-2-4-8(7)6-10(9)12(15)13(11,16)17;/h1-6,16-17H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHACKNQUILCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C(C3=O)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583392 | |
Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049701-64-5 | |
Record name | 2,2-Dihydroxy-1H-cyclopenta[b]naphthalene-1,3(2H)-dione--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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